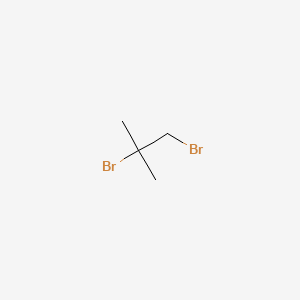

1,2-Dibromo-2-methylpropane

描述

Significance in Organic Chemistry Research

The significance of 1,2-dibromo-2-methylpropane in academic research stems from its utility as a versatile building block and reagent in organic synthesis. guidechem.com Its structure, featuring both a primary and a tertiary bromide, allows for selective reactions, making it a valuable tool for creating complex molecules. guidechem.comsolubilityofthings.com

Researchers utilize this compound extensively in studies involving nucleophilic substitution and elimination reactions. guidechem.comsolubilityofthings.com For instance, it can be converted into 2-methyl-1-butyne by treatment with two equivalents of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849). pearson.com This demonstrates its role as a precursor in the synthesis of alkynes. The compound is also employed to investigate the influence of steric and electronic effects on chemical reactivity, serving as a model for understanding the behavior of similar organic halides. solubilityofthings.com

Furthermore, this compound participates in selective halogen exchange reactions. chemicalbook.comsigmaaldrich.com Studies have reported its reaction with bismuth trichloride (B1173362) (BiCl₃), highlighting its potential for controlled modification. chemicalbook.comsigmaaldrich.com It has also been used in Friedel-Crafts reactions, such as the reaction with phenetole, which explores its reactivity towards aromatic compounds. researchgate.net These applications in forming diverse chemical architectures underscore its importance in synthetic organic chemistry for developing new pharmaceuticals, agrochemicals, and materials. guidechem.com

Historical Context of Related Brominated Alkanes Research

Research into brominated alkanes has a long history, forming a fundamental part of organic chemistry. Early studies focused on understanding the mechanisms of halogenation. The free-radical chain mechanism for the halogenation of alkanes, initiated by heat or light, was a pivotal discovery. msu.edu This mechanism involves the homolytic cleavage of the bromine-bromine bond, followed by propagation steps where a bromine radical abstracts a hydrogen atom from the alkane. msu.edu

A key area of historical and ongoing research is the selectivity of halogenation. It was observed that bromination is significantly slower and more selective than chlorination. msu.edulibretexts.org For example, the bromination of propane (B168953) at 25 °C yields 2-bromopropane (B125204) almost exclusively (97%), whereas chlorination produces a mixture of 1-chloropropane (B146392) (45%) and 2-chloropropane (B107684) (55%). msu.edu This high selectivity is attributed to the lower reactivity of the bromine atom, which preferentially abstracts the hydrogen from the carbon atom that forms the most stable radical (tertiary > secondary > primary). msu.edulibretexts.org

The study of alkene bromination to form vicinal dibromides also has deep roots, with early mechanistic proposals dating back to the 1930s. masterorganicchemistry.com The concept of a cyclic bromonium ion intermediate was introduced to explain the observed anti-addition of bromine across the double bond. masterorganicchemistry.com The isolation and crystal structure characterization of a stable bromonium ion later provided definitive proof for this intermediate, solidifying a cornerstone of electrophilic addition reaction mechanisms. masterorganicchemistry.com Research has also explored various brominating agents and conditions, including the use of N-bromosuccinimide (NBS) and lithium bromide for efficient dibromination under mild conditions. organic-chemistry.org

Scope and Research Objectives for this compound

The primary research objectives for this compound focus on leveraging its unique reactivity for novel synthetic applications and for fundamental mechanistic studies. Researchers aim to explore its potential as a precursor for a wider range of complex organic molecules. guidechem.com This includes designing new synthetic routes where the differential reactivity of the primary and tertiary bromides can be exploited to achieve regioselective functionalization.

A key objective is the further investigation of its role in various reaction types. This includes expanding its use in nucleophilic substitution reactions to create diverse derivatives and studying its behavior under different catalytic conditions to optimize reaction efficiency and selectivity. guidechem.comsolubilityofthings.com For example, exploring its reactions with different nucleophiles can provide deeper insights into substitution mechanisms at sterically hindered tertiary carbons.

Another area of research involves using this compound as a model substrate to probe reaction mechanisms. solubilityofthings.com Its well-defined structure allows for the systematic study of steric hindrance and electronic effects on reaction pathways, such as elimination versus substitution. solubilityofthings.com Future research may also focus on its application in organometallic chemistry and the development of new catalytic systems that can activate its C-Br bonds in novel ways, potentially leading to more efficient and environmentally benign synthetic methods.

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTXSEXYPROZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862262 | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-34-3 | |

| Record name | 2-Bromoisobutyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9233 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,2-dibromo-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ3DRB3J8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2 Dibromo 2 Methylpropane

Direct Halogenation Approaches

The most common and direct method for synthesizing 1,2-Dibromo-2-methylpropane is through the electrophilic addition of bromine to 2-methylpropene. libretexts.orgoregonstate.edu

The reaction of 2-methylpropene with bromine (Br₂) proceeds via an electrophilic addition mechanism. libretexts.org The electron-rich pi (π) bond of the alkene attacks the bromine molecule, inducing a dipole and leading to the formation of a cyclic bromonium ion intermediate. libretexts.org In this three-membered ring, the positive charge is shared between the bromine atom and the two carbon atoms of the original double bond.

The regioselectivity of this reaction is a critical aspect. The subsequent step involves the attack of a bromide ion (Br⁻) on one of the carbon atoms of the bromonium ion. According to Markovnikov's rule, in the addition of hydrogen halides to unsymmetrical alkenes, the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org However, in the case of halogen addition (like Br₂), the mechanism involves the formation of the cyclic bromonium ion, and the subsequent nucleophilic attack by the bromide ion occurs at the more substituted carbon. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond of the bromonium ion breaks. This leads to the formation of this compound as the major product. rsc.org

It is important to distinguish this from the radical addition of hydrogen bromide (HBr) in the presence of peroxides, which follows an anti-Markovnikov pathway and would yield 1-bromo-2-methylpropane. jove.comjove.com The reaction with Br₂ itself, under typical electrophilic addition conditions, favors the formation of the vicinal dibromide.

Computational studies have provided deeper insights into the bromination mechanism of alkenes, including isobutene (2-methylpropene). acs.org These studies have examined the transition states and intermediates, confirming the favorability of the bromonium ion pathway. acs.org

The yield of this compound can be significantly influenced by various reaction parameters.

Solvent: The choice of solvent can affect the reaction rate and product distribution. Non-polar solvents like carbon tetrachloride (CCl₄) are often used for the bromination of alkenes. oregonstate.edu In some cases, polar aprotic solvents may be employed. acs.org The use of bromine water (an aqueous solution of bromine) can lead to the formation of halohydrins as byproducts. libretexts.orgdocbrown.info

Temperature: Bromination reactions are typically carried out at or below room temperature to control the reaction rate and minimize side reactions. libretexts.org The enthalpy of formation of this compound from the reaction of bromine with 2-methylpropene in CCl₄ has been determined, highlighting the thermodynamics of the process. oregonstate.edu

Catalysis: While direct bromination often proceeds without a catalyst, certain catalytic systems can be employed to enhance efficiency or selectivity. For instance, visible-light photoredox catalysis has been developed for the bromination of alkenes, offering a mild and efficient method. beilstein-journals.orgnih.gov This approach involves the in situ generation of bromine from the oxidation of bromide ions. beilstein-journals.org Other research has explored the use of catalysts like triphenylphosphine (B44618) oxide and iodine(III) compounds in related dibromination reactions. acs.org Furthermore, catalyst-free methods using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a bromine source have also been developed for the 1,2-dibromination of alkenes. acs.org Electrochemical methods in flow reactors also present a modern approach to control the dibromination of alkenes. rsc.org

Table 1: Factors Influencing the Synthesis of this compound

| Parameter | Influence on Synthesis |

|---|---|

| Solvent | Affects reaction rate and can lead to byproduct formation (e.g., halohydrins in aqueous solutions). libretexts.orgdocbrown.info |

| Temperature | Lower temperatures are generally preferred to control exothermicity and minimize side reactions. libretexts.org |

| Catalyst | Can enhance reaction efficiency and proceed under milder conditions. beilstein-journals.orgnih.govacs.org |

| Bromine Source | Alternatives to liquid bromine, such as DBDMH, can offer safer and more practical handling. acs.org |

Alternative Synthetic Pathways

Besides the direct bromination of 2-methylpropene, this compound can be prepared from other precursor molecules or be formed as a byproduct in other reactions.

While the addition of bromine to 2-methylpropene is the most direct route, other precursors could theoretically be used. For example, the reaction of certain diols or epoxides with appropriate brominating agents could yield the desired product, although these are less common synthetic strategies. Another potential precursor is 2-hydroxy-2-methylpropanal. chemsrc.com

Interestingly, this compound can be formed as a significant byproduct in certain organic reactions. A notable example is the synthesis of functionalized 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers. rsc.orgnih.gov In this reaction, bromine is used as a reagent to effect a deprotection-cyclization sequence. nih.gov The mechanism involves the elimination of isobutylene (B52900). rsc.orgnih.gov This eliminated isobutylene can then react with the excess bromine present in the reaction mixture to form this compound. rsc.orgnih.govnsf.gov The formation of this byproduct is often confirmed by 1H NMR spectroscopy and GC-MS analysis of the crude reaction mixture. rsc.orgnih.govrsc.org

The reaction conditions, such as temperature, can influence the amount of byproduct formed. For instance, at lower temperatures, the solubility of isobutylene in the reaction mixture increases, potentially leading to a higher consumption of bromine and consequently more this compound formation. rsc.orgnih.gov

Table 2: Formation of this compound as a Byproduct in 1,2-Dithiolane Synthesis

| Reaction | Precursors | Reagent | Byproduct Formation Mechanism | Reference |

|---|---|---|---|---|

| 1,2-Dithiolane Synthesis | 1,3-bis-tert-butyl thioethers | Bromine | Elimination of isobutylene followed by its reaction with bromine. | rsc.orgnih.gov |

Optimization of Synthetic Routes for this compound

Optimizing the synthesis of this compound involves maximizing the yield and purity while minimizing waste and operational hazards. Key areas for optimization include:

Control of Stoichiometry: Careful control of the bromine to alkene ratio is crucial. Using a slight excess of the alkene can help ensure complete consumption of the bromine, which is often easier to remove from the product mixture.

Reaction Conditions: As discussed, optimizing temperature and solvent choice is fundamental. For direct bromination, maintaining a low temperature helps to suppress potential side reactions like allylic bromination, which can occur at higher temperatures, especially under radical conditions. pearson.comlibretexts.org

Use of Alternative Brominating Agents: Employing reagents like N-bromosuccinimide (NBS) in the presence of an HBr source or using DBDMH can offer advantages in terms of handling and reaction control compared to using elemental bromine. acs.org However, NBS is also known to be a reagent for allylic bromination under specific conditions (radical initiation), so the reaction conditions must be carefully chosen to favor electrophilic addition. pearson.comlibretexts.org

Purification Techniques: Efficient purification methods, such as distillation or chromatography, are essential to obtain high-purity this compound, free from unreacted starting materials, byproducts, and residual solvent.

Green Chemistry Approaches: The development of catalytic systems, particularly photoredox catalysis, and electrochemical methods represents a move towards more sustainable synthetic protocols. beilstein-journals.orgnih.govrsc.org These methods can reduce the need for stoichiometric and often hazardous reagents and can lead to higher atom economy.

Reaction Mechanisms and Reactivity of 1,2 Dibromo 2 Methylpropane

Nucleophilic Substitution Reactions of 1,2-Dibromo-2-methylpropane

The structure of this compound features two bromine atoms attached to a propane (B168953) chain. One bromine is bonded to a tertiary carbon (C2), and the other to a primary carbon (C1). This structure allows for a nuanced exploration of nucleophilic substitution reactions, primarily governed by the principles of unimolecular (SN1) and bimolecular (SN2) pathways. The reactivity at each carbon center is dictated by factors such as carbocation stability and steric hindrance.

The tertiary nature of the C2 carbon in this compound makes it a prime candidate for undergoing nucleophilic substitution via an SN1 mechanism. chemist.sgquora.com This multi-step pathway is characterized by the formation of a carbocation intermediate. masterorganicchemistry.combyjus.com

The initial and rate-determining step of the SN1 reaction is the spontaneous dissociation of the leaving group, in this case, the bromide ion from the tertiary carbon, to form a carbocation intermediate. byjus.comlibretexts.org The C-Br bond breaks heterolytically, with the bromine atom taking both electrons from the bond. youtube.com

This process results in the formation of a tertiary carbocation. chemist.sgyoutube.com The stability of this carbocation is a critical factor driving the SN1 pathway. Tertiary carbocations are significantly stabilized by the inductive effect of the surrounding alkyl groups, which donate electron density to the positively charged carbon, thereby dispersing the charge. chemist.sgyoutube.comchemistrysteps.com In the case of the carbocation formed from this compound, the two methyl groups and the adjacent bromomethyl group contribute to this stabilization. The more stable the carbocation, the faster the rate of the SN1 reaction.

| Factor | Description | Effect on this compound Carbocation |

|---|---|---|

| Inductive Effect | Alkyl groups donate electron density to the positively charged carbon, stabilizing it. chemist.sgchemistrysteps.com | The tertiary carbocation is stabilized by two methyl groups and one bromomethyl group. |

| Hyperconjugation | Donation of electron density from adjacent C-H sigma bonds to the empty p-orbital of the carbocation. chemistrysteps.com | Multiple adjacent C-H bonds contribute to stability. |

| Hybridization | The carbocation carbon is sp² hybridized with a trigonal planar geometry. byjus.comchemistrysteps.com | The planar structure is an inherent feature of the intermediate. |

A key feature of the SN1 mechanism is its stereochemical outcome. The carbocation intermediate formed in the rate-determining step is sp² hybridized and has a planar geometry. chemistrysteps.comyoutube.com This planarity means the subsequent nucleophilic attack can occur with equal probability from either face of the carbocation. masterorganicchemistry.comyoutube.com

If the original tertiary carbon were a chiral center, this non-discriminatory attack would lead to a mixture of stereochemical products. The nucleophile can attack from the same side as the departing leaving group, resulting in retention of configuration, or from the opposite side, leading to inversion of configuration. masterorganicchemistry.com This typically results in the formation of a racemic mixture of enantiomers, meaning the product is optically inactive. libretexts.orgchemistrysteps.com

Kinetic studies provide crucial evidence for the SN1 mechanism. The rate of an SN1 reaction is dependent only on the concentration of the substrate (the alkyl halide) and is independent of the concentration of the nucleophile. masterorganicchemistry.comlibretexts.orgkhanacademy.org This is because the slow, rate-determining step involves only the dissociation of the substrate molecule. libretexts.orgyoutube.comrsc.org

The rate law for an SN1 reaction is therefore described as a first-order reaction: libretexts.orglibretexts.org

Rate = k[R-X]

Where:

Rate is the reaction rate.

k is the rate constant.

[R-X] is the concentration of the alkyl halide (this compound).

This unimolecular nature, where only one molecule is involved in the rate-determining step, is what gives the SN1 reaction its name. masterorganicchemistry.comrsc.org Doubling the concentration of the substrate would double the reaction rate, while changing the concentration of the nucleophile would have no effect on the rate. youtube.comkhanacademy.orgyoutube.com

| Characteristic | Description for this compound |

|---|---|

| Mechanism | Two-step: 1. Formation of a carbocation (slow). 2. Nucleophilic attack (fast). masterorganicchemistry.comyoutube.com |

| Rate Law | Rate = k[Substrate]. First-order kinetics. masterorganicchemistry.comlibretexts.orgrsc.org |

| Intermediate | Stable tertiary carbocation. chemist.sgbyjus.com |

| Stereochemistry | Racemization (mixture of retention and inversion). masterorganicchemistry.comchemistrysteps.com |

| Substrate Reactivity | Tertiary > Secondary >> Primary. chemist.sgmasterorganicchemistry.com |

The SN2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com The feasibility of this pathway is highly dependent on the steric environment around the reaction center. libretexts.org

For this compound, the potential for SN2 reactions must be considered at both the tertiary (C2) and primary (C1) carbons.

At the Tertiary Carbon (C2): An SN2 reaction at the tertiary carbon is effectively impossible due to severe steric hindrance. quora.comlibretexts.org The three bulky groups (two methyls and a bromomethyl) attached to the C2 carbon physically block the backside attack required for the SN2 mechanism. chemistrysteps.comlibretexts.org As steric hindrance increases, the energy of the SN2 transition state becomes prohibitively high, drastically reducing the reaction rate. libretexts.orglibretexts.org The general reactivity order for SN2 reactions is methyl > primary > secondary >> tertiary. libretexts.org

At the Primary Carbon (C1): While primary alkyl halides are generally reactive towards SN2 displacement, the structure of this compound presents significant steric challenges even at the primary carbon. libretexts.org The C1 carbon is adjacent to a bulky tertiary carbon atom (a quaternary center, if considering all non-hydrogen substituents). This branching at the neighboring carbon (β-branching) significantly hinders the approach of the nucleophile, slowing the rate of an SN2 reaction. libretexts.orglearncbse.in Therefore, while an SN2 reaction at the primary carbon is more plausible than at the tertiary carbon, it would be considerably slower compared to a less sterically congested primary halide like 1-bromopropane. libretexts.org

Bimolecular Nucleophilic Substitution (SN2) Considerations

Competitive SN1/SN2 Pathways in Hydrolysis Reactions

The hydrolysis of this compound presents a compelling case study in competing nucleophilic substitution pathways, owing to the distinct structural environment of the two bromine atoms. The compound features a bromine atom attached to a tertiary carbon (C2) and another to a primary carbon (C1). This structural dichotomy dictates that hydrolysis does not proceed through a single, uniform mechanism. Instead, a competition between the SN1 and SN2 pathways occurs at the different carbon centers.

The tertiary bromide at C2 is sterically hindered, which largely prevents the backside attack required for an SN2 reaction. However, this position is well-suited for an SN1 mechanism. The reaction proceeds through the formation of a relatively stable tertiary carbocation intermediate upon the departure of the bromide ion. This carbocation is stabilized by hyperconjugation from the adjacent methyl groups. The carbocation then rapidly reacts with a water molecule (the nucleophile in hydrolysis) to form an alcohol.

Conversely, the primary bromide at C1 is sterically accessible, making it an ideal candidate for an SN2 reaction. In this pathway, a water molecule attacks the primary carbon in a concerted step, displacing the bromide ion without the formation of a carbocation intermediate. This mechanism is favored at the primary position because a primary carbocation would be highly unstable and is therefore not a viable intermediate.

| Feature | Reaction at C1 (Primary) | Reaction at C2 (Tertiary) |

| Mechanism | SN2 | SN1 |

| Rate Determining Step | Concerted attack by H₂O and departure of Br⁻ | Formation of tertiary carbocation |

| Intermediate | Transition state | Tertiary carbocation |

| Steric Hindrance | Low | High |

| Favored by | High nucleophile concentration | Polar protic solvents |

Elimination Reactions Involving this compound

E1 and E2 Pathways: Mechanistic Analysis

Elimination reactions of this compound, typically effected by a base, lead to the formation of alkenes through the removal of hydrogen bromide (HBr). Similar to substitution reactions, the structural nature of the substrate allows for competition between E1 and E2 mechanisms.

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. For this compound, the E2 pathway is particularly relevant for the removal of the primary bromide. A strong, sterically hindered base can preferentially abstract a proton from the tertiary carbon (C2), leading to the elimination of the bromide from the primary carbon (C1) to form 2-bromo-2-methyl-1-propene. Alternatively, abstraction of a methyl proton can lead to the elimination of the tertiary bromide. For an E2 reaction to occur, an anti-periplanar arrangement between the proton being abstracted and the leaving group is required.

The E1 (unimolecular elimination) mechanism proceeds in two steps, beginning with the formation of a carbocation intermediate, which is the rate-determining step. This pathway is highly favored at the tertiary carbon (C2) due to the stability of the resulting tertiary carbocation. Following the departure of the bromide ion, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon to form a double bond. The E1 reaction often competes with the SN1 reaction, as they share the same initial carbocation-forming step.

The choice between E1 and E2 is heavily influenced by the strength of the base. Strong bases favor the E2 pathway, as they actively abstract a proton in the concerted step. Weak bases and conditions that favor ionization (polar protic solvents) promote the E1 pathway by facilitating the formation of the carbocation intermediate.

Regioselectivity and Zaitsev's Rule in Alkene Formation

Regioselectivity in the elimination reactions of this compound concerns which of the possible alkene products is preferentially formed. The potential products from a single dehydrobromination event are 1-bromo-2-methyl-1-propene (B1266533), 3-bromo-2-methyl-1-propene, and 2-bromo-2-methyl-1-propene.

Zaitsev's rule predicts that in an elimination reaction, the more substituted (and therefore more stable) alkene will be the major product. This rule is generally followed in E1 reactions and in E2 reactions involving small, strong bases. When the tertiary bromide at C2 is eliminated, the base can abstract a proton from either the adjacent primary carbon (C1) or one of the methyl groups. Abstraction from C1 would lead to the formation of the more substituted internal alkene, 1-bromo-2-methyl-1-propene (a tetrasubstituted alkene if we consider the bromine substituent).

However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product , which is the less substituted alkene. In this case, the bulky base finds it easier to abstract a proton from the less sterically hindered methyl groups, leading to the formation of 3-bromo-2-methyl-1-propene. This deviation from Zaitsev's rule is a classic example of steric effects controlling regioselectivity.

| Base Type | Predicted Major Product | Governing Principle |

| Small, Strong Base (e.g., NaOEt) | 1-Bromo-2-methyl-1-propene | Zaitsev's Rule |

| Bulky, Strong Base (e.g., t-BuOK) | 3-Bromo-2-methyl-1-propene | Hofmann Rule (Steric Hindrance) |

| Weak Base / Solvolysis (E1) | 1-Bromo-2-methyl-1-propene | Zaitsev's Rule (Carbocation rearrangement is possible but less likely to change the outcome here) |

Other Significant Reaction Pathways of the Compound

Dehalogenation Reactions (e.g., by iodide ions)

Vicinal dibromides, such as this compound, can undergo dehalogenation to form an alkene. This reaction is effectively an elimination where both leaving groups are halogens. A common and effective reagent for this transformation is the iodide ion (I⁻), often from sodium iodide in acetone (B3395972).

The mechanism is analogous to an E2 reaction. An iodide ion acts as a nucleophile, attacking one of the bromine atoms. This induces a conformational change, and as a bromide-iodide bond begins to form, the electron pair from the adjacent carbon-bromine bond shifts to form a pi bond between the two carbons. This concerted process results in the expulsion of the second bromide ion. The final products are the alkene (2-methylpropene), molecular iodine (I₂), and sodium bromide. The reaction is driven forward in part by the precipitation of sodium bromide in the acetone solvent.

Involvement in Complex Organic Transformations (e.g., sulfonium-mediated ring closure pathways)

This compound can serve as a precursor in more complex synthetic sequences, such as those involving sulfonium-mediated ring closures. In these transformations, a substrate containing a nucleophilic sulfur atom can react with the dibromide.

For instance, a thiolate nucleophile can first displace one of the bromide atoms, likely the more reactive primary bromide, via an SN2 reaction. This forms a thioether intermediate which still contains the tertiary bromide. In the presence of a suitable base or under conditions that promote intramolecular reaction, the sulfur atom of the thioether can then act as an internal nucleophile, attacking the tertiary carbon and displacing the second bromide ion. This intramolecular SN2-type reaction results in the formation of a cyclic sulfonium (B1226848) ion, a three-membered ring containing a positively charged sulfur atom known as a thiiranium ion. These strained, cyclic intermediates are highly reactive and can be opened by various nucleophiles to generate more complex, functionalized molecules. This pathway demonstrates the utility of this compound as a bifunctional electrophile for constructing cyclic structures.

Friedel-Crafts Type Alkylation Reactions of Related Derivatives

While direct Friedel-Crafts alkylation studies on this compound are not extensively detailed in the reviewed literature, research on structurally similar compounds provides significant insights into the potential reactivity and product formation. The alkylation of benzene (B151609) with 1,2-dibromo-3-chloro-2-methylpropane (B78395), a closely related derivative, has been investigated, revealing the influence of different Lewis and Brønsted acid catalysts on the reaction's outcome. rsc.org

In these reactions, the choice of catalyst plays a crucial role in determining the major products. The use of a strong Lewis acid like aluminum chloride (AlCl₃) typically leads to the formation of mono- and diphenylated products. rsc.org Conversely, employing a modified catalyst system such as AlCl₃–CH₃NO₂ or a solid acid catalyst like K10 montmorillonite (B579905) clay favors the formation of bis-alkylated benzene derivatives. rsc.org

The reaction with AlCl₃ as the catalyst primarily yields 1-X-2-methyl-3,3-diphenylpropane, where X can be either chlorine or bromine. rsc.org This indicates that the alkylation process involves the substitution of one of the halogen atoms on the propane backbone, followed by a second alkylation at the same benzylic position. Minor products observed in this reaction include di- and tri-phenylated butanes and 2-methyl-1-phenylindane, suggesting that rearrangements and subsequent cyclization reactions can also occur under these conditions. rsc.org

When the catalyst is changed to AlCl₃–CH₃NO₂ or K10 montmorillonite, the major product shifts to 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene. rsc.org This outcome suggests that the modified catalytic activity promotes alkylation at two different positions on the benzene ring, leading to a para-disubstituted product. The formation of different major products under varying catalytic conditions highlights the complexity of the reaction mechanism and the potential to control product distribution by selecting the appropriate catalyst.

The detailed research findings from the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane are summarized in the interactive data table below.

Alkylation of Benzene with 1,2-Dibromo-3-chloro-2-methylpropane

| Catalyst | Major Products | Minor Products |

|---|---|---|

| AlCl₃ | 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) rsc.org | Di- and tri-phenylated butanes, 2-methyl-1-phenylindane rsc.org |

| AlCl₃–CH₃NO₂ | 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene rsc.org | Not specified |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise arrangement of atoms in 1,2-Dibromo-2-methylpropane can be determined.

The ¹H NMR spectrum of this compound is relatively simple, reflecting the molecule's symmetry. docbrown.info The structure, (CH₃)₂C(Br)CH₂Br, contains two distinct proton environments: the protons of the two methyl (CH₃) groups and the protons of the methylene (B1212753) (CH₂) group.

Methyl Protons (C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. They are attached to a quaternary carbon that has no adjacent protons, so their signal appears as a sharp singlet.

Methylene Protons (CH₂Br): The two protons of the methylene group are also equivalent. They are adjacent to a quaternary carbon with no protons. Therefore, their signal also appears as a singlet.

The integration of these signals reveals a 6:2 ratio, which simplifies to 3:1, corresponding to the six methyl protons and the two methylene protons, respectively. docbrown.info

Table 1: ¹H NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~1.97 | Singlet | 6H | (CH ₃)₂C(Br)CH₂Br |

| 2 | ~3.85 | Singlet | 2H | (CH₃)₂C(Br)CH ₂Br |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent used (e.g., CDCl₃). guidechem.com

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, there are three distinct carbon environments, leading to three signals in the spectrum. docbrown.info

Methyl Carbons (-CH₃): The two methyl group carbons are equivalent and produce a single signal.

Methylene Carbon (-CH₂Br): The carbon of the methylene group gives a distinct signal. Its chemical shift is influenced by the directly attached electronegative bromine atom.

Quaternary Carbon (>C(Br)-): The quaternary carbon, bonded to two methyl groups and a bromine atom, represents the third unique carbon environment.

The chemical shifts are influenced by the electronegativity of the bromine atoms, with carbons directly bonded to bromine appearing further downfield. docbrown.info

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~31.0 | (C H₃)₂C(Br)CH₂Br |

| 2 | ~45.0 | (CH₃)₂C(Br)C H₂Br |

| 3 | ~60.0 | (CH₃)₂C (Br)CH₂Br |

Note: Chemical shifts are approximate and can vary based on the solvent. guidechem.com

While this compound is achiral and its basic structure can be confirmed with 1D NMR, advanced 2D NMR techniques can provide further definitive proof of its atomic connectivity. numberanalytics.com

COSY (Correlation Spectroscopy): A COSY spectrum shows correlations between coupled protons. longdom.org In the case of this compound, no cross-peaks would be observed, confirming the absence of proton-proton coupling between the methyl and methylene groups, which is consistent with the presence of the intervening quaternary carbon. numberanalytics.comlongdom.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For this molecule, an HSQC spectrum would show a cross-peak connecting the proton signal at ~1.97 ppm to the carbon signal at ~31.0 ppm (the methyl groups) and another cross-peak linking the proton signal at ~3.85 ppm to the carbon signal at ~45.0 ppm (the methylene group).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These techniques are used to determine spatial proximity of atoms. numberanalytics.com While often used for complex stereochemical analysis, for a small molecule like this, they could confirm the connectivity by showing through-space correlations between the protons of the methyl and methylene groups. numberanalytics.comipb.pt

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition and to deduce structural information from fragmentation patterns. chemguide.co.uk

GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry (MS). nist.gov In the analysis of this compound, GC is used to separate the compound from any unreacted starting materials, solvents, or reaction byproducts. As the separated components elute from the GC column, they enter the mass spectrometer, which serves as a detector. The resulting mass spectrum confirms the identity of the desired product by its molecular weight and characteristic fragmentation pattern, while also helping to identify any impurities present in the sample.

The electron ionization (EI) mass spectrum of this compound provides a molecular fingerprint that is key to its identification. The presence of two bromine atoms is particularly significant due to bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.7% and 49.3%, respectively). docbrown.infowizeprep.com

Molecular Ion Peak (M⁺): The molecular ion peak for a compound with two bromine atoms appears as a characteristic cluster of three peaks (M, M+2, M+4) in an approximate 1:2:1 intensity ratio. docbrown.info For this compound (C₄H₈Br₂), these peaks correspond to [C₄H₈⁷⁹Br₂]⁺, [C₄H₈⁷⁹Br⁸¹Br]⁺, and [C₄H₈⁸¹Br₂]⁺. Given a molecular weight of approximately 216 g/mol , these peaks would appear at m/z 214, 216, and 218. guidechem.comguidechem.com

Major Fragment Ions: The fragmentation of the molecular ion provides further structural evidence. The stability of the resulting carbocations often dictates the major fragmentation pathways. chemguide.co.uklibretexts.org

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Ion Formula | Description |

|---|---|---|

| 135 / 137 | [C₄H₈Br]⁺ | Loss of a bromine radical (·Br). This fragment would appear as a 1:1 doublet. |

| 57 | [C₄H₉]⁺ | Loss of both bromine atoms and one hydrogen, or more likely, fragmentation to form the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This is often a very prominent peak for compounds with this structural motif. libretexts.org |

The most characteristic fragmentation is the loss of a bromine radical to form the [M-Br]⁺ ion at m/z 135/137. The formation of the very stable tert-butyl cation at m/z 57 is also a key diagnostic peak. chemguide.co.uklibretexts.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy relies on the fact that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The resulting IR spectrum is a plot of this absorption, providing a unique molecular "fingerprint" that is invaluable for structural elucidation. docbrown.infodocbrown.infowiley.com For this compound, the IR spectrum reveals key absorptions corresponding to the vibrations of its carbon-hydrogen and carbon-bromine bonds, as well as the vibrations of its carbon skeleton. docbrown.infodocbrown.info

Detailed analysis of the spectrum allows for the characterization of its structural features. The absence of absorption bands in other specific regions of the spectrum, such as those for hydroxyl (O-H) or carbonyl (C=O) groups, confirms that these functional groups are not present in the molecular structure of this compound. docbrown.infodocbrown.info

Research findings for the isomers of this compound provide insight into the expected spectral regions for key functional groups. The primary regions of interest in the IR spectrum of this compound are:

C-H Stretching Vibrations: The absorptions due to carbon-hydrogen bond stretching are typically found in the region of 2845-2975 cm⁻¹. These bands are characteristic of molecules containing alkyl structures. docbrown.infodocbrown.info

C-H Bending Vibrations: The bending or deformation vibrations for C-H bonds appear at lower wavenumbers, generally in the 1270-1480 cm⁻¹ range. docbrown.infodocbrown.info

C-C Skeletal Vibrations: The vibrations of the carbon-carbon bonds in the molecule's backbone, particularly from the (CH₃)₂-C- grouping, give rise to absorptions at approximately 1175-1140 cm⁻¹ and 840-790 cm⁻¹. docbrown.infodocbrown.info

C-Br Stretching Vibrations: The presence of the bromine atoms is confirmed by characteristic C-Br stretching absorptions. These are typically strong and are found in the lower frequency region of the spectrum, from approximately 750 cm⁻¹ down to 500 cm⁻¹. docbrown.infodocbrown.info

The portion of the IR spectrum from roughly 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. docbrown.infodocbrown.info This area contains a complex pattern of overlapping signals, including the C-C skeletal and C-Br stretching vibrations, that are unique to the specific molecular structure of this compound. docbrown.infodocbrown.infowiley.com This allows for its definitive identification when compared against a reference spectrum. avantorsciences.comthermofisher.com

The following table summarizes the characteristic infrared absorption bands and their corresponding vibrational modes for this compound.

Interactive Data Table: Infrared Spectral Data for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Stretching | C-H (in CH₃ and CH₂) | ~2845 - 2975 |

| Bending/Deformation | C-H (in CH₃ and CH₂) | ~1270 - 1480 |

| Skeletal Vibrations | C-C | ~1175 - 1140 and ~840 - 790 |

| Stretching | C-Br | ~750 - 500 |

Computational and Theoretical Chemistry Studies

Molecular Structure and Conformation Analysis of 1,2-Dibromo-2-methylpropane

This compound, with the chemical formula C4H8Br2, possesses a straightforward molecular structure. nist.gov The central carbon atom is bonded to two methyl groups, a bromine atom, and a bromomethyl group (-CH2Br). This arrangement leads to a tetrahedral geometry around the tertiary carbon.

Conformational analysis of this compound involves the study of the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary rotation of interest is around the C1-C2 bond. Due to the bulky bromine atoms and methyl groups, steric hindrance plays a significant role in determining the most stable conformations.

A vibrational analysis of this compound has been conducted using liquid-state IR and Raman spectra, as well as solid-state IR spectra. researchgate.net This analysis identified the presence of different conformers. The carbon-halogen stretching bands observed in the liquid-state spectrum at 677, 640, 551, and 507 cm⁻¹ are indicative of these different conformational states. researchgate.net The two primary conformers are designated as PCTtHHH and another not explicitly named in the abstract. researchgate.net Normal coordinate calculations were used to further interpret the spectra and support the conformational assignments. researchgate.net

Table 1: Structural and Conformational Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C4H8Br2 | nist.govnih.gov |

| Molecular Weight | 215.91 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| InChIKey | SDTXSEXYPROZSZ-UHFFFAOYSA-N | nist.govnih.gov |

| Conformer Designations | PCTtHHH | researchgate.net |

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are employed to investigate the electronic structure and relative stability of the different conformers of this compound. These calculations, often using methods like Density Functional Theory (DFT), can provide valuable information about the distribution of electron density, molecular orbital energies, and the thermodynamic stability of various conformations.

While specific quantum chemical studies focused solely on this compound are not extensively detailed in the provided search results, the principles of such calculations are well-established. nih.govlookchem.com For similar molecules, quantum chemical calculations have been used to estimate properties like ring strain and enthalpy of reaction. nih.govlookchem.com For this compound, these calculations would likely focus on the rotational energy profile around the C1-C2 bond to identify the energy minima corresponding to stable conformers and the energy barriers between them. The calculations would also reveal the electronic effects of the two bromine atoms, which are highly electronegative and influence the molecule's reactivity.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. For instance, in reactions like nucleophilic substitution or elimination, computational methods can map out the potential energy surface, identifying the transition states and intermediates.

This compound can be formed as a byproduct in certain reactions, and understanding its formation mechanism is crucial. nih.gov For example, in the synthesis of 1,2-dithiolanes, isobutylene (B52900) can react with Br2 and HBr to form this compound. nih.gov

The reactivity of this compound is influenced by steric effects from the methyl groups. Compared to less hindered dibromoalkanes, it can exhibit enhanced elimination pathways due to the stability of the potential tertiary carbocation intermediate. libretexts.org Computational modeling can quantify the activation energies for competing SN2 (bimolecular nucleophilic substitution) and E2 (bimolecular elimination) pathways, providing a theoretical basis for observed product distributions.

Transition state analysis, a key component of reaction mechanism modeling, allows for the characterization of the high-energy structures that connect reactants to products. By calculating the geometry and energy of the transition state, chemists can gain insight into the factors that control the reaction rate.

Investigation of Solvent Effects on Reactivity through Computational Models

Solvents can significantly influence the rates and outcomes of chemical reactions. rsc.orgresearchgate.net Computational models are essential for understanding these solvent effects at a molecular level. The reactivity of this compound in different solvents can be investigated using both implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. springernature.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. For reactions involving charged intermediates, such as the potential formation of a carbocation from this compound, implicit models can predict how the solvent stabilizes these species and affects the reaction barrier. libretexts.org

Explicit solvent models involve including a number of solvent molecules in the computational simulation. springernature.comnih.gov This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For a molecule like this compound, which is nonpolar, its solubility and reactivity will be favored in nonpolar organic solvents. solubilityofthings.com Computational studies can model the solvation shell around the molecule and how it influences conformational preferences and reaction pathways.

Advances in computational chemistry, including the use of machine learning potentials, are making it more feasible to model complex chemical processes in solution with high accuracy. springernature.comnih.gov These approaches can be applied to study the reactions of this compound in various solvent environments, providing insights that are crucial for synthetic planning and mechanistic understanding.

Applications of 1,2 Dibromo 2 Methylpropane in Advanced Organic Synthesis

Role as a Reagent in Multi-step Synthesis

The strategic placement of two bromine atoms allows 1,2-dibromo-2-methylpropane to participate in a range of chemical transformations, making it a key component in the synthesis of more complex molecules. libretexts.org Its utility is particularly evident in its role as a building block and as a precursor to highly reactive chemical species.

As a Building Block for Complex Organic Architectures

The carbon skeleton of this compound provides a foundational four-carbon unit that can be elaborated upon to construct larger and more intricate molecular frameworks. The two bromine atoms act as functional handles, allowing for sequential or differential substitution reactions. ontosight.ai For instance, it can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other functional groups, thereby extending the carbon chain or introducing new functionalities. guidechem.comapcpure.com

One notable application is in the Finkelstein reaction, where this compound can be converted to its diiodo-analogue, 1,3-diiodo-2-methylpropane, by treatment with sodium iodide in acetone (B3395972). This diiodo-derivative then serves as a key intermediate in the synthesis of certain agrochemicals, such as lepidopteran pheromones. The ability to selectively replace the bromine atoms opens pathways to a wide array of substituted compounds that are crucial intermediates in the synthesis of complex organic products.

Precursor for Reactive Intermediates

The structure of this compound makes it an excellent precursor for generating reactive intermediates, which are transient species that are not isolated but react rapidly to form stable products. Dehydrobromination, the removal of a hydrogen atom and a bromine atom, is a key reaction.

Treatment of this compound with a strong base can lead to the formation of highly strained and reactive alkenes. For example, double dehydrohalogenation using two equivalents of a strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) can be proposed as a synthetic route to produce alkynes, demonstrating its role in forming carbon-carbon triple bonds. pearson.com

Furthermore, under certain conditions, the cleavage of the carbon-bromine bonds can generate carbocations. The tertiary carbon atom in the molecule is particularly susceptible to forming a stable tertiary carbocation upon loss of a bromide ion. ncert.nic.in These carbocation intermediates can then undergo various reactions, including rearrangements and reactions with nucleophiles, to yield a variety of products. edubull.com For example, the reaction of isobutylene (B52900) with bromine and hydrogen bromide can form this compound as a byproduct, highlighting the reversible nature of these reactions and the role of the compound in relation to carbocation chemistry. rsc.org

Synthesis of Functionalized Derivatives for Diverse Applications

The reactivity of this compound allows for its conversion into a multitude of functionalized derivatives with applications spanning pharmaceuticals, agrochemicals, and materials science. guidechem.comontosight.ai

Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of complex organic molecules is paramount. This compound serves as a starting material or an intermediate in the creation of these pharmaceutically active compounds. guidechem.comlookchem.com Its derivatives are incorporated into larger molecules that may exhibit biological activity. smolecule.com While specific drug examples are often proprietary, the general utility of di-halogenated alkanes in constructing the carbon backbone of drug candidates is well-established. They can be used to introduce specific alkyl groups or to create cyclic structures through intramolecular reactions. The ability to perform sequential nucleophilic substitutions allows for the controlled assembly of complex intermediates required for drug synthesis. apcpure.comresearchgate.net

Agrochemical Precursors

The agricultural sector relies on synthetic chemistry for the development of new pesticides and herbicides. This compound and its derivatives are utilized as precursors in the synthesis of these agrochemicals. guidechem.comontosight.ai For instance, as mentioned earlier, its diiodo-derivative is a key intermediate for producing certain insect pheromones used in pest management strategies. The introduction of the neopentyl framework or other functionalities derived from this starting material can be crucial for the biological activity of the final agrochemical product. Derivatives of similar brominated compounds are explored for their potential use in pest control or as herbicides. smolecule.com

Materials Science Applications

In the field of materials science, this compound finds application in the synthesis of new polymers and functional materials. guidechem.com The presence of two bromine atoms allows it to act as a potential branching or cross-linking agent in polymerization reactions. Its derivatives can be used to create monomers that are then polymerized to form materials with specific properties. For example, the reactive double bond and halogen substituents in derivatives of 1,1-dibromo-2-methylprop-1-ene, which can be synthesized from related precursors, may contribute to the development of novel polymers. smolecule.com The incorporation of bromine can also impart flame-retardant properties to materials.

Model Compound in Understanding Organic Halide Reactivity

This compound serves as a significant model compound in physical organic chemistry for elucidating the mechanisms and factors that govern the reactivity of organic halides. Its structure, which features a primary and a tertiary bromide on adjacent carbons, offers a unique platform to investigate the interplay of steric hindrance, electronic effects, and the influence of neighboring groups on reaction pathways such as substitution and elimination.

The presence of a bromine atom on a tertiary carbon and another on an adjacent primary carbon makes this compound an excellent substrate for studying the competition between different reaction mechanisms. For instance, the tertiary alkyl halide portion is prone to SN1 and E1 reactions due to the formation of a stable tertiary carbocation, while the primary alkyl halide portion would typically favor SN2 and E2 pathways. The vicinal arrangement of the two bromine atoms also allows for the study of specific reactions such as dehalogenation.

Elucidating Elimination Reaction Mechanisms

This compound and its structural analog, 2-bromo-2-methylpropane (B165281), are frequently used to illustrate the principles of elimination reactions. The reaction of 2-bromo-2-methylpropane with a base is a classic example used to explain the E2 (bimolecular elimination) mechanism. libretexts.org In this single-step concerted reaction, the base removes a β-hydrogen, leading to the formation of a double bond and the departure of the bromide ion. libretexts.org Due to the identical nature of all three β-carbons in 2-bromo-2-methylpropane, only a single elimination product, 2-methylpropene, is formed. libretexts.org

The study of this compound allows for a more complex analysis of elimination pathways, including the potential for dehydrohalogenation to form various unsaturated products or debromination to yield an alkene. These studies are crucial for understanding regioselectivity and stereoselectivity in elimination reactions.

Investigating Substitution and Solvolysis Reactions

The reactivity of this compound in solvolysis reactions provides insights into the stability of carbocation intermediates and the effect of the solvent on the reaction rate and products. The tertiary carbon atom in the molecule can readily form a stable tertiary carbocation upon departure of the bromide ion, a key step in the SN1 mechanism. rsc.orglibretexts.org Kinetic studies on the hydrolysis of the related 2-bromo-2-methylpropane are often used to demonstrate the first-order kinetics characteristic of SN1 reactions, where the rate depends only on the concentration of the alkyl halide. rsc.org

Research Findings on Reactivity in Different Environments

Detailed research has been conducted to understand the behavior of compounds structurally related to this compound under various conditions. One such study investigated the decomposition of t-butyl bromide in dimethyl sulfoxide (B87167) (DMSO) at 60 °C, where this compound was identified as one of the reaction products. This highlights the complex reaction pathways that can occur, including the potential for the solvent or reaction byproducts to participate in the reaction. oup.com

The product distribution from the decomposition of t-butyl bromide in DMSO provides valuable data on the competing reaction pathways.

Product Yields from the Decomposition of t-Butyl Bromide in DMSO at 60 °C

| Product | Yield |

|---|---|

| 1-Bromo-2-methyl-2-propanol | 75% |

| This compound | 13% |

| Isobutene | 9% |

| 2-Methyl-2-propanol | 3% |

Data sourced from a study on the decomposition of t-butyl halides in DMSO. oup.com

This table demonstrates that direct elimination to form isobutene is not the major pathway under these conditions; instead, solvent-involved products and the vicinal dibromide are significant. oup.com

Furthermore, the study of vicinal dibromides in reductive elimination reactions offers another avenue for understanding their reactivity. For example, the reaction of vicinal dibromides with reducing agents like sodium borohydride (B1222165) can yield the corresponding olefin. cdnsciencepub.com The efficiency of this reaction is dependent on the structure of the dibromide, particularly the substitution pattern at the carbon atoms bearing the bromine. cdnsciencepub.com The dehalogenation by iodide ions is another extensively studied reaction that reveals a dependence on the degree of substitution on the alkyl halide. evitachem.com

The unique structural features of this compound make it an invaluable tool for researchers to probe the fundamental principles of organic halide reactivity, providing a basis for predicting the behavior of more complex molecules in chemical synthesis. guidechem.com

Environmental and Toxicological Research Aspects

Environmental Fate and Transport Studies of 1,2-Dibromo-2-methylpropane

The environmental behavior of this compound, a halogenated hydrocarbon, is a subject of concern due to the general persistence and potential for bioaccumulation associated with compounds of this class. ontosight.ai However, specific experimental data on the environmental fate and transport of this compound are limited. Much of the understanding is inferred from its structural similarity to other short-chain brominated alkanes and from general principles of environmental chemistry.

The atmospheric fate of volatile organic compounds (VOCs) like this compound is primarily determined by their reaction with photochemically generated hydroxyl (OH) radicals. rsc.orgcopernicus.org The rate of this reaction determines the atmospheric lifetime of the compound. While specific kinetic data for the reaction of this compound with OH radicals are not available, the reactivity of the ether linkage in some fluorinated compounds is known to be enhanced towards hydroxyl free radicals, leading to lower atmospheric lifetimes. nist.gov For the brominated flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), the calculated atmospheric lifetime is approximately 11.8 days. rsc.org It is expected that this compound would also be degraded in the atmosphere by OH radicals, but its specific contribution to photochemical ozone formation is unknown.

The mobility of this compound in soil and its persistence in aquatic systems are key factors in assessing its environmental risk. Safety data sheets indicate that the compound may persist in the environment and is not likely to be mobile due to its low water solubility. fishersci.com

Table 1: Physicochemical Properties Influencing Environmental Mobility

| Property | Value | Source |

| Water Solubility | Slightly soluble | fishersci.com |

| Vapor Pressure | 15 mmHg @ 20 °C | fishersci.com |

| Density | 1.790 g/cm³ | fishersci.com |

| log K_ow (Octanol-Water Partition Coefficient) | No data available | fishersci.com |

The lack of an experimentally determined octanol-water partition coefficient (log K_ow) makes it difficult to precisely predict its sorption to soil organic matter. For the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP), it is noted to be highly persistent in soil and mobile enough to migrate to groundwater. who.int However, the structural differences, particularly the methyl group on the second carbon in this compound, could influence its environmental behavior differently.

Ecotoxicological Investigations

Specific ecotoxicological data for this compound are scarce in publicly available literature. chemicalbook.com General hazard classifications indicate that the substance is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer. fishersci.finih.gov

There is a lack of specific studies on the toxic effects of this compound on aquatic and terrestrial organisms. chemicalbook.com Safety data sheets advise not to empty the substance into drains or flush it into surface water or sanitary sewer systems, implying potential for ecotoxicity. fishersci.com For other small brominated compounds, acute toxicity to aquatic life has been documented. For instance, 2,3-dibromo-1-propanol (B41173) shows acute toxicity to fish, aquatic invertebrates, and algae, with the lowest L(E)C50 being 28 mg/L for algae over 72 hours. oeko.de Similarly, studies on other brominated flame retardants have shown they can disrupt molting in neonatal Daphnia magna. capes.gov.br Without direct testing, the specific impact of this compound on various trophic levels remains unknown.

Table 2: Acute Aquatic Toxicity of a Related Brominated Compound

| Compound | Species | Endpoint | Concentration (mg/L) | Exposure Time | Source |

| 2,3-Dibromo-1-propanol | Algae | L(E)C50 | 28 | 72 hours | oeko.de |

Information regarding the bioaccumulation potential of this compound is not available. fishersci.com Halogenated organic compounds, in general, can be persistent and have the potential to bioaccumulate in organisms. ontosight.ai However, for the related compound 1,2-dibromo-3-chloropropane, an estimated bioconcentration factor (BCF) of 11.2 suggests it is not expected to significantly bioconcentrate in fish. cdc.gov The lipophilicity of a compound, often indicated by its log K_ow value, is a key determinant of its bioaccumulation potential. As this value is not available for this compound, its tendency to accumulate in the fatty tissues of organisms cannot be definitively assessed.

Mammalian Toxicology and Health Research

Genotoxicity and Mutagenicity Studies (including comparisons with related brominated propanes)

Research into the genotoxicity and mutagenicity of this compound and related brominated propanes reveals a complex pattern of activity that is significantly influenced by the specific chemical structure and the test system employed.

Studies have compared this compound with structurally similar compounds, such as 1,2-dibromo-3-chloropropane (DBCP), a known genotoxin and rodent carcinogen. nih.gov In the Salmonella assay (Ames test), a widely used method for detecting mutagens, this compound did not show reproducible evidence of mutagenic activity. nih.gov This is in contrast to DBCP, which tested positive in several Salmonella strains. nih.gov The presence of a methyl group on the second carbon atom in this compound appears to substantially reduce or eliminate its mutagenicity in this bacterial assay. nih.gov

However, in other types of genotoxicity tests, this compound has demonstrated activity. For instance, it has been shown to induce base substitutions in Salmonella typhimurium strains TA1530 and TA1535, but not frameshift mutations. scispace.com In a different study, while 1,2-dibromo-3-chloro-2-methylpropane (B78395) (DBCMP) was positive in the mouse lymphoma gene mutation assay only in the absence of metabolic activation, the related compound 1,2,3-tribromo-2-methylpropane (B1200648) (TBMP) was positive both with and without activation. nih.gov Furthermore, all three compounds—DBCP, DBCMP, and TBMP—were found to be active in the Syrian hamster embryo morphologic transformation assay, indicating potential genotoxic activity. nih.gov

The ability of haloalkanes like this compound to react with DNA is a key aspect of their genotoxic potential. scispace.com The mutagenicity of these substances has been confirmed in various studies, underscoring the need for further examination of their potential health hazards. scispace.com

Interactive Data Table: Genotoxicity of this compound and Related Compounds

| Compound | Salmonella Assay (Ames Test) | Mouse Lymphoma Assay | Syrian Hamster Embryo Transformation | Reference |

| This compound | Negative | Data not available | Data not available | nih.gov |

| 1,2-Dibromo-3-chloropropane (DBCP) | Positive | Positive (with and without activation) | Active | nih.gov |

| 1,2-Dibromo-3-chloro-2-methylpropane (DBCMP) | Negative | Positive (without activation) | Active | nih.gov |

| 1,2,3-tribromo-2-methylpropane (TBMP) | Negative | Positive (with and without activation) | Active | nih.gov |

Carcinogenicity Research (for the compound or relevant analogs)

The carcinogenic potential of this compound is an area of significant concern, with some evidence suggesting it may be a carcinogen. The compound is listed as suspected of causing cancer. nih.govfishersci.com This suspicion is based on its classification and the broader understanding of related brominated compounds. nih.govfishersci.com

Research on analogous brominated hydrocarbons provides further context. For instance, 1-Bromo-2-methylpropane has shown limited evidence of causing lung cancer in animal studies. nj.gov Many scientists operate under the principle that there is no safe level of exposure to a carcinogen. nj.gov Other brominated flame retardants, such as 2,2-bis(bromomethyl)-1,3-propanediol, have been identified as multisite carcinogens in both rats and mice. nih.gov

The U.S. Department of Health and Human Services has stated that polybrominated biphenyls (PBBs) are reasonably anticipated to be human carcinogens based on sufficient evidence from animal studies. epa.gov Similarly, the International Agency for Research on Cancer (IARC) has classified PBBs as "probably carcinogenic to humans." epa.gov While the EPA has not classified PBBs for carcinogenicity, it has suggested evidence of carcinogenic potential for decaBDE, a polybrominated diphenyl ether (PBDE). epa.gov

Studies on 1,2-dibromo-3-chloropropane (DBCP) have shown it to be carcinogenic in rodents. cdc.gov However, research on other related compounds like 1,2-dibromopropane (B165211) (DBP) and 1,1,3-tribromopropane (B1194335) (TBP) did not find them to be tumor-inducing in fish, in contrast to the carcinogenic DBCP. nih.gov

Interactive Data Table: Carcinogenicity Classification of Related Brominated Compounds

| Compound/Class | Agency/Study | Classification/Finding | Reference |

| This compound | GHS Classification | Suspected of causing cancer (Category 2) | nih.govfishersci.com |

| 1-Bromo-2-methylpropane | Animal Studies | Limited evidence of causing lung cancer | nj.gov |

| Polybrominated Biphenyls (PBBs) | DHHS | Reasonably anticipated to be human carcinogens | epa.gov |

| Polybrominated Biphenyls (PBBs) | IARC | Probably carcinogenic to humans (Group 2A) | epa.gov |

| 2,2-bis(bromomethyl)-1,3-propanediol | Animal Studies | Multisite carcinogen in rats and mice | nih.gov |

| 1,2-Dibromo-3-chloropropane (DBCP) | Rodent Studies | Carcinogenic | cdc.gov |

Comparative Toxicology with Other Halogenated Hydrocarbons

The toxicology of this compound is often understood by comparing it to other halogenated hydrocarbons. The position of the halogen atoms (bromine and chlorine) on the propane (B168953) chain significantly influences the compound's toxic and mutagenic properties. iarc.fr

Studies comparing various halogenated propanes have revealed that the type and position of the halogen atom are critical. For instance, in one study, fluorine and chlorine compounds were found to be relatively inert and non-toxic, whereas bromine-containing compounds were more toxic due to the ease with which bromine can be released. researchgate.net

The mutagenicity of halogenated propanes and their methylated derivatives has been investigated, showing varying levels of activity. who.int For example, 1,2-dibromo-3-chloropropane (DBCP) is a well-established genotoxin, while the introduction of a methyl group, as seen in 1,2-dibromo-3-chloro-2-methylpropane and 1,2,3-tribromo-2-methylpropane, alters this activity. nih.gov Specifically, the methyl group on the second carbon atom was found to essentially eliminate the mutagenicity of these compounds in the Salmonella assay. nih.gov

The broader class of brominated hydrocarbons, including polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), are recognized for their potential to act as endocrine disruptors and cause neuro-developmental toxicity in animal models. epa.gov The carcinogenicity of chlorinated and brominated polycyclic aromatic hydrocarbons has also been a subject of research, with studies assessing their health risks in urban environments. doaj.orgresearchgate.net

Interactive Data Table: Comparative Toxicological Endpoints of Halogenated Hydrocarbons

| Compound/Class | Key Toxicological Finding | Reference |

| This compound | Genotoxic in some assays, mutagenicity reduced by methyl group in others. | nih.govscispace.com |

| 1,2-Dibromo-3-chloropropane (DBCP) | Known genotoxin and rodent carcinogen. | nih.govcdc.gov |

| Brominated Hydrocarbons (general) | Bromine compounds are generally more toxic than fluorine or chlorine analogs. | researchgate.net |

| Polybrominated Diphenyl Ethers (PBDEs) | Potential endocrine disruptors and neuro-developmental toxicants. | epa.gov |

| Polybrominated Biphenyls (PBBs) | Reasonably anticipated to be human carcinogens. | epa.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings on 1,2-Dibromo-2-methylpropane

Research into this compound has established its role as a versatile reagent in organic chemistry. Its chemical structure, featuring two bromine atoms on adjacent carbons with a tertiary substitution, dictates its reactivity, making it a valuable precursor for the synthesis of various organic molecules. chemicalbook.comguidechem.com Key findings have centered on its participation in nucleophilic substitution and elimination reactions. For instance, it can be converted to 2-methyl-1-butyne through treatment with two equivalents of sodium amide in liquid ammonia (B1221849). pearson.com Dehalogenation reactions using iodide ions have also been studied, with the reaction's progress being dependent on the degree of substitution of the alkyl halide. evitachem.com

Furthermore, selective halogen exchange reactions have been reported, such as the use of bismuth trichloride (B1173362) (BiCl₃) to selectively replace one of the bromine atoms. chemicalbook.com The formation of this compound as a byproduct in certain reactions, such as the synthesis of functional 1,2-dithiolanes from 1,3-bis-tert-butyl thioethers, has also been documented through spectroscopic analysis. rsc.org

Toxicological studies have been another significant area of research. Investigations into its genetic toxicity have revealed that while it exhibits some genotoxic activity, it is notably less mutagenic in the Salmonella assay compared to its structural analog, 1,2-dibromo-3-chloropropane (B7766517) (DBCP). smolecule.comwho.int This difference is attributed to the presence of the methyl group at the 2-position, which appears to reduce its mutagenic potential. smolecule.com However, it has been shown to be active in the mouse lymphoma gene mutation assay and the Syrian hamster embryo morphologic transformation assay. smolecule.com

Unexplored Reactivity and Synthetic Opportunities

While the fundamental reactivity of this compound is understood, numerous avenues for its application in novel synthetic methodologies remain to be explored. The differential reactivity of the primary and tertiary bromine atoms presents an opportunity for developing highly selective and stepwise synthetic strategies. For example, the selective activation of one bromine atom over the other could lead to the synthesis of complex, multifunctional molecules that are otherwise difficult to access.